(4-Hydroxy-4-{[(4-methoxybenzyl)sulfonyl]methyl}piperidino)[3-(trifluoromethyl)phenyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(4-Hydroxy-4-{[(4-methoxybenzyl)sulfonyl]methyl}piperidino)[3-(trifluoromethyl)phenyl]methanone is a useful research compound. Its molecular formula is C22H24F3NO5S and its molecular weight is 471.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (4-Hydroxy-4-{[(4-methoxybenzyl)sulfonyl]methyl}piperidino)[3-(trifluoromethyl)phenyl]methanone , also known as CAS 866019-57-0 , is a synthetic molecule with potential biological activities. Its complex structure includes piperidine and trifluoromethyl phenyl groups, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C22H24F3NO5S
- Molecular Weight : 471.49 g/mol
- Boiling Point : Predicted at approximately 587.1 °C
- Density : 1.210 g/cm³
- pKa : 13.13 (predicted)
These properties suggest that the compound is relatively stable under standard laboratory conditions, making it suitable for various experimental applications.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in disease processes. The presence of the sulfonyl group may enhance its binding affinity to target proteins, potentially modulating their activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of related piperidine derivatives against Mycobacterium tuberculosis. For instance, compounds within the same chemical class have demonstrated minimum inhibitory concentrations (MICs) ranging from 6.3 to 23 µM against this pathogen. The structural features that enhance activity include modifications at the piperidine nitrogen and substitutions on the aromatic rings .
Cytotoxicity and Selectivity
In vitro assays have assessed the cytotoxicity of related compounds, revealing varying selectivity indexes (SI) when tested against human liver cells (HepG2) and M. tuberculosis. Compounds exhibiting low cytotoxicity (IC20 > 40 µM) alongside high selectivity for bacterial targets are prioritized for further development .
Study 1: Structure-Activity Relationship (SAR)
A comprehensive SAR study was conducted on piperidine derivatives, including those similar to our compound. The investigation focused on optimizing physicochemical properties while maintaining antibacterial potency. Modifications at the 4-position of the piperidinyl moiety significantly influenced both activity and selectivity:
Compound | Substitution | MIC (µM) | Comments |
---|---|---|---|
4PP-1 | Hydrogen | 6.3 | Initial hit |
4PP-2 | p-tert-butyl | 2.0 | Improved activity |
4PP-3 | Cyclohexyl | 6.8 | Similar to initial hit |
4PP-7 | Urea-linked | Loss of activity | Structural modification detrimental |
This study underscores the importance of specific substitutions in enhancing biological activity while minimizing adverse effects .
Study 2: Inhibition of Lipoxygenases
Another investigation explored related sulfonamide-based compounds targeting lipoxygenases, which are implicated in inflammatory processes and cancer. Top candidates displayed nanomolar potency against specific lipoxygenase isoforms while maintaining excellent selectivity over other enzymes involved in lipid metabolism . These findings suggest that modifications akin to those present in our compound could yield beneficial anti-inflammatory properties.
Eigenschaften
IUPAC Name |
[4-hydroxy-4-[(4-methoxyphenyl)methylsulfonylmethyl]piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3NO5S/c1-31-19-7-5-16(6-8-19)14-32(29,30)15-21(28)9-11-26(12-10-21)20(27)17-3-2-4-18(13-17)22(23,24)25/h2-8,13,28H,9-12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYBBMBSFNZUCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CS(=O)(=O)CC2(CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.